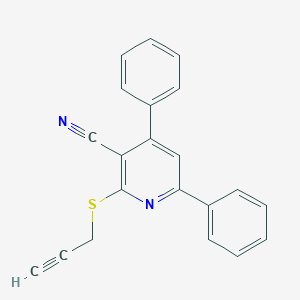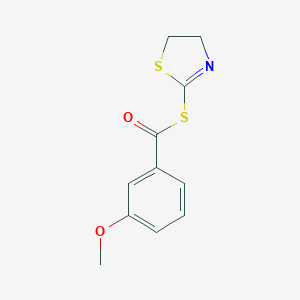
4,6-diphenyl-2-(prop-2-yn-1-ylsulfanyl)pyridine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-diphenyl-2-(prop-2-yn-1-ylsulfanyl)pyridine-3-carbonitrile is a compound of significant interest due to its unique structure and potential applications in various fields. This compound belongs to the class of nicotinonitriles, which are known for their diverse biological activities and potential use in medicinal chemistry.
Vorbereitungsmethoden
The synthesis of 4,6-diphenyl-2-(prop-2-yn-1-ylsulfanyl)pyridine-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Nicotinonitrile Core: The nicotinonitrile core can be synthesized through a condensation reaction between a suitable aldehyde and a nitrile compound under basic conditions.
Introduction of the Diphenyl Groups: The diphenyl groups are introduced via a Friedel-Crafts acylation reaction using benzene and an appropriate acyl chloride.
Attachment of the Prop-2-ynylthio Group:
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Analyse Chemischer Reaktionen
4,6-diphenyl-2-(prop-2-yn-1-ylsulfanyl)pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-2-ynylthio group can be replaced by other nucleophiles such as halides or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
4,6-diphenyl-2-(prop-2-yn-1-ylsulfanyl)pyridine-3-carbonitrile has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It has shown potential as an antimicrobial agent, exhibiting activity against various pathogens.
Medicine: The compound is being investigated for its cytotoxic properties, particularly against cancer cell lines, making it a potential candidate for anticancer drug development.
Industry: It is used in the development of fluorescent sensors for monitoring photopolymerization processes and as a photoinitiator in the polymer industry.
Wirkmechanismus
The mechanism of action of 4,6-diphenyl-2-(prop-2-yn-1-ylsulfanyl)pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, its cytotoxic effects are believed to be mediated through the inhibition of key enzymes involved in cell proliferation and survival, such as kinases and proteases. The compound may also induce oxidative stress and apoptosis in cancer cells, contributing to its anticancer activity.
Vergleich Mit ähnlichen Verbindungen
4,6-diphenyl-2-(prop-2-yn-1-ylsulfanyl)pyridine-3-carbonitrile can be compared with other similar compounds, such as:
2-Amino-4,6-diphenylnicotinonitrile: This compound also exhibits cytotoxic and antimicrobial activities, but its structure lacks the prop-2-ynylthio group, which may influence its reactivity and biological properties.
4,6-Diphenyl-2-(methylthio)nicotinonitrile: Similar to the target compound, but with a methylthio group instead of a prop-2-ynylthio group, which may affect its chemical and biological behavior.
Eigenschaften
Molekularformel |
C21H14N2S |
|---|---|
Molekulargewicht |
326.4g/mol |
IUPAC-Name |
4,6-diphenyl-2-prop-2-ynylsulfanylpyridine-3-carbonitrile |
InChI |
InChI=1S/C21H14N2S/c1-2-13-24-21-19(15-22)18(16-9-5-3-6-10-16)14-20(23-21)17-11-7-4-8-12-17/h1,3-12,14H,13H2 |
InChI-Schlüssel |
VMXYJQOMYWOXTO-UHFFFAOYSA-N |
SMILES |
C#CCSC1=C(C(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)C#N |
Kanonische SMILES |
C#CCSC1=C(C(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-bromo-6-methoxy-4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl acetate](/img/structure/B407236.png)
![4-Bromo-2-(9-chloro-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)phenol](/img/structure/B407238.png)

![N,N-Dimethyl-4-(2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)aniline](/img/structure/B407240.png)
![4-Bromo-2-[2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol](/img/structure/B407242.png)
![9-Bromo-5-cyclohexyl-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B407243.png)
![2-(2-propynylsulfanyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B407245.png)
![1-(3,4-dimethylphenyl)-3-phenyl-2-thioxo-5-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)dihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B407251.png)

![2-[({2-nitrophenyl}sulfonyl)-2,4-dimethoxyanilino]-N-(2-methylphenyl)acetamide](/img/structure/B407253.png)
![4-[(4-chlorophenyl)methyl-methylsulfonylamino]-N-(2-methylphenyl)benzamide](/img/structure/B407254.png)
![(5Z)-5-{[5-(2,3-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-1-(3,4-DIMETHYLPHENYL)-3-PHENYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE](/img/structure/B407255.png)
![2-[5-chloro({3-nitro-4-methylphenyl}sulfonyl)-2-methoxyanilino]-N-(3-methoxypropyl)acetamide](/img/structure/B407257.png)
